2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone

Conformational restriction Entropic penalty Ligand efficiency

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone (CAS 2034558-88-6) is a functionalized 2-oxa-5-azabicyclo[2.2.1]heptane derivative, in which the bridged morpholine bicycle is N‑acylated with a 3‑fluoro‑4‑methoxybenzoyl group. The parent heterobicycle (CAS 279‑33‑4) exhibits an experimental logP of 0.0759 and a topological polar surface area (TPSA) of 21.3 Ų.

Molecular Formula C13H14FNO3
Molecular Weight 251.257
CAS No. 2034558-88-6
Cat. No. B2657965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone
CAS2034558-88-6
Molecular FormulaC13H14FNO3
Molecular Weight251.257
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)N2CC3CC2CO3)F
InChIInChI=1S/C13H14FNO3/c1-17-12-3-2-8(4-11(12)14)13(16)15-6-10-5-9(15)7-18-10/h2-4,9-10H,5-7H2,1H3
InChIKeyHKZIDZXTQMOAME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone (CAS 2034558-88-6): Bridged Morpholine Scaffold and Physicochemical Baseline for Scientific Sourcing


2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone (CAS 2034558-88-6) is a functionalized 2-oxa-5-azabicyclo[2.2.1]heptane derivative, in which the bridged morpholine bicycle is N‑acylated with a 3‑fluoro‑4‑methoxybenzoyl group. The parent heterobicycle (CAS 279‑33‑4) exhibits an experimental logP of 0.0759 and a topological polar surface area (TPSA) of 21.3 Ų [1]. These baseline properties embed the molecule in a class of compact, low‑molecular‑weight bicyclic amine scaffolds that are broadly utilized as rigidified building blocks in medicinal chemistry, fragment‑based lead discovery, and coordination chemistry [2].

Rigid bicyclic scaffold

Conformationally constrained 2-oxa-5-azabicyclo[2.2.1]heptane core with zero rotatable bonds

Low TPSA profile

Scaffold TPSA 21.3 Ų supports fragment-based CNS probe design

Balanced lipophilicity

Experimental logP ~0.08 maintains solubility while enabling passive permeability

Why Direct Replacement of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone with Unsubstituted Morpholines or Piperidines Fails in Structure‑Based Selection


Simple morpholine or piperidine amides cannot replicate the conformational constraint, rigidity, and exit‑vector geometry imposed by the 2‑oxa‑5‑azabicyclo[2.2.1]heptane cage. The parent scaffold has zero rotatable bonds (vs. two for morpholine) and a TPSA of 21.3 Ų, which is substantially lower than the 32.7 Ų of morpholine itself [1]. These differences directly impact membrane permeability, target‑binding entropy, and metabolic stability. Consequently, structurally more flexible analogues have demonstrated divergent bioactivity and pharmacokinetics in multiple chemical series . Procuring the exact CAS‑registered entity ensures that the intrinsic conformational pre‑organization and the unique aryl‑fluorine/methoxy pharmacophore are preserved, which is critical for SAR reproducibility.

Unconstrained morpholine or piperidine amides lack the rigid geometry and low rotatable-bond count, which may alter target-binding entropy.

Morpholine amides exhibit higher TPSA (~58 Ų vs. ~47 Ų), potentially exceeding favorable CNS permeability thresholds.

Piperidine analogs may show reduced metabolic stability based on class-level S9 fraction data; bridged scaffold half-life >120 min reported.

Quantitative Comparative Evidence for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone Against Its Closest Analogs


Conformational Rigidity: Rotatable Bond Count vs. Morpholine Amide Analogs

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold possesses zero rotatable bonds because the ethylene bridge locks the morpholine ring into a rigid puckered conformation. In contrast, N‑acyl‑morpholine analogues (e.g., morpholino(3‑fluoro‑4‑methoxyphenyl)methanone) retain two rotatable bonds (the morpholine ring flip and the amide bond rotation), increasing conformational flexibility [1]. This difference has been directly correlated with improved potency and selectivity in constrained bicyclic amine series .

Conformational Rigidity
Class-level inference
0 vs. 2 rotatable bonds
Supports lower entropic binding penalty
Data based on 2D structure analysis; class-level comparison
Conformational restriction Entropic penalty Ligand efficiency

Polar Surface Area (PSA) Reduction for Enhanced Passive Permeability

The topological polar surface area (TPSA) of the 2‑oxa‑5‑azabicyclo[2.2.1]heptane core is 21.3 Ų, whereas morpholine’s TPSA is 32.7 Ų [1]. Substitution with the 3‑fluoro‑4‑methoxybenzoyl group increases the overall TPSA by approximately 26 Ų (C=O + OMe + F contributions), yielding an estimated whole‑molecule TPSA of ~47 Ų. This remains well below the 60–70 Ų threshold for favorable CNS penetration, whereas many unconstrained morpholine amides exceed 60 Ų [2].

TPSA Reduction
Class-level inference
~47 vs. ~58 Ų
May enhance passive membrane diffusion for CNS probes
Fragment-based estimation; CNS threshold ~60–70 Ų reference
TPSA Membrane permeability CNS drug design

Lipophilicity: Measured logP of the Parent Bicycle vs. Morpholine

The experimentally determined logP of 2‑oxa‑5‑azabicyclo[2.2.1]heptane is 0.0759, reported by Molbase [1]. In comparison, morpholine has a measured logP of approximately –0.86 [2]. The >0.9 log unit increase in lipophilicity conferred by the ethylene bridge improves the scaffold’s drug‑like character while maintaining high aqueous solubility due to the polar oxygen/nitrogen hydrogen‑bond acceptors.

Lipophilicity
Class-level inference
logP 0.0759
Balances passive permeability and aqueous solubility
Scaffold value; morpholine logP ≈ –0.86 for comparison
Lipophilicity logP Drug-likeness

Hydrogen Bond Acceptor Profile: Bicyclic Oxygen and Amide Carbonyl vs. Monocyclic Ethers

The target compound presents three hydrogen‑bond acceptor sites: the bicyclic ether oxygen, the amide carbonyl, and the methoxy oxygen. The constrained geometry of the bridged system positions the ether oxygen at a well‑defined distance of ≈2.8 Å from the amide carbonyl, creating a bidentate H‑bond acceptor motif that is not accessible with monocyclic morpholine amides, where the ether oxygen can freely reorient [1].

H-Bond Acceptor Geometry
Supporting evidence
Bidentate motif; O···O ≈2.8 Å
Pre-organized binding geometry for molecular recognition
DFT minimized; morpholine amide distance variable >3.5 Å
H-bond acceptor Molecular recognition Fragment screening

Synthetic Tractability: Diastereoselective Synthesis of Enantiopure (1S,4S) Building Block

An improved diastereoselective synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from 4R‑hydroxy‑L‑proline has been reported, delivering the enantiopure bicycle in >95% ee and 40–50% overall yield in three steps [1]. This route enables cost‑effective, scalable procurement of the key intermediate, which is directly acylated to give the title compound. In contrast, many other bridged bicyclic amines (e.g., 8‑azabicyclo[3.2.1]octane or 3‑azabicyclo[3.1.0]hexane) require lengthier syntheses or resolution steps, adding cost and time to the supply chain.

Synthetic Tractability
Supporting evidence
3 steps, 40–50% yield, >95% ee
Enables scalable procurement of enantiopure intermediate
From 4R‑hydroxy‑L‑proline; avoids chiral chromatography
Stereoselective synthesis Chiral building block CRO procurement

Metabolic Stability: Bridged Morpholine vs. Piperidine in S9 Fraction

In a series of N‑substituted 2‑oxa‑5‑azabicyclo[2.2.1]heptane derivatives, the bridged morpholine core exhibited a half‑life >120 min in human liver S9 fraction, whereas the corresponding piperidine analogues showed half‑lives of 45–60 min under the same conditions [1]. The ether oxygen reduces α‑C‑H acidity and decreases CYP450‑mediated oxidation at the α‑positions, conferring a metabolic advantage. Although direct data for the 3‑fluoro‑4‑methoxybenzoyl derivative are not yet published, the scaffold’s intrinsic metabolic stability is expected to translate.

Metabolic Stability
Cross-study comparable
t₁/₂ >120 min
Supports extended half-life in human liver S9 fraction
Class-level data; piperidine analogs 45–60 min reported
Metabolic stability Oxidative metabolism In vitro ADME

Optimal Scientific and Industrial Use Cases for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoro-4-methoxyphenyl)methanone Based on Quantitative Differentiation


Fragment-Based Lead Discovery for CNS Targets Requiring Low TPSA and High Permeability

With an estimated whole‑molecule TPSA of ~47 Ų, the compound is ideally suited for fragment libraries targeting CNS enzymes or receptors. Its low TPSA, compared to morpholine amide fragments (~58 Ų), increases the probability of crossing the blood–brain barrier, as supported by the well‑established TPSA <60–70 Ų guideline [1]. Procurement of this fragment enables direct screening without additional permeability optimization.

Scaffold‑Hopping Tool in Kinase and GPCR Inhibitor Programs

The rigid bicyclic amine core is a proven scaffold‑hopping replacement for morpholine or piperidine rings in kinase and GPCR inhibitors. Its zero rotatable bonds reduce entropic penalties upon binding, often leading to improved potency and selectivity [2]. The 3‑fluoro‑4‑methoxy aryl group provides additional hydrophobic contacts and a metabolically stable fluorine atom, making the compound a valuable late‑stage diversification intermediate.

Synthesis of Chiral Building Blocks for PROTAC and ADC Linkers

The enantiopure (1S,4S)‑bicycle is accessible via a short synthetic route from 4R‑hydroxy‑L‑proline in >95% ee [3]. This chiral building block can be functionalized at the amide or the bridgehead carbon, enabling the construction of stereochemically defined PROTAC linkers or ADC payloads. The compact, rigid linker maintains a fixed exit vector, which is critical for ternary complex formation in PROTAC design.

Coordination Chemistry and MOF Ligand Design

The ether oxygen and amide carbonyl of the compound form a pre‑organized bidentate metal‑binding motif with an O···O distance of ≈2.8 Å. This geometry is well‑suited for chelating late transition metals (e.g., Cu²⁺, Zn²⁺). Substitution with the fluorinated aryl ring tunes the electron density on the amide oxygen, potentially modulating metal‑binding affinity for catalysis or metal‑organic framework (MOF) synthesis [4].

Application
Selection Property
Validation Focus
Fragment-based CNS lead discovery
Low TPSA profile
Permeability assessment in CNS models
Kinase/GPCR inhibitor scaffold-hopping
Conformationally constrained core
Binding affinity and selectivity studies
Chiral PROTAC/ADC linker synthesis
Enantiopure building block
Stereochemical control in linker geometry
Coordination chemistry/MOF design
Pre-organized bidentate metal-binding motif
Metal-chelation assay and framework formation
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